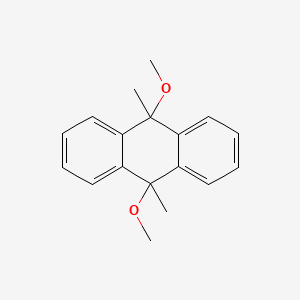
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine typically involves the condensation reaction between 2-nitrobenzaldehyde and 5-nitro-1,2-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The Schiff base structure allows it to coordinate with metal ions, forming complexes that can exhibit unique biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrobenzylidene)aniline
- N-(2-Nitrobenzylidene)-2-aminophenol
- N-(2-Nitrobenzylidene)-2-isopropylaniline
Uniqueness
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine is unique due to the presence of two nitro groups, which enhance its reactivity and potential biological activities. The combination of the Schiff base structure with nitro groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
10173-66-7 |
|---|---|
Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
4-nitro-2-[(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10N4O4/c14-11-6-5-10(16(18)19)7-12(11)15-8-9-3-1-2-4-13(9)17(20)21/h1-8H,14H2 |
InChI Key |
TWARVKUEINMADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


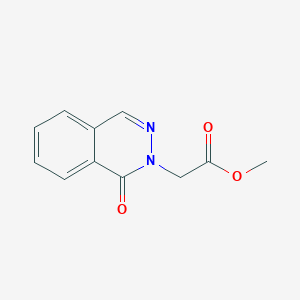
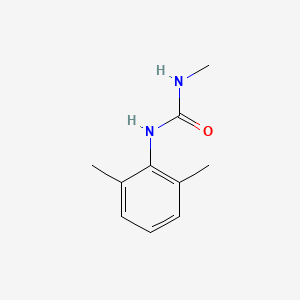
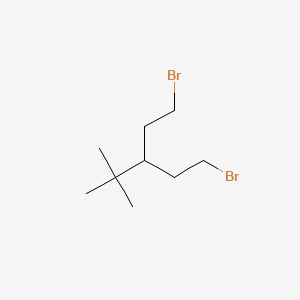


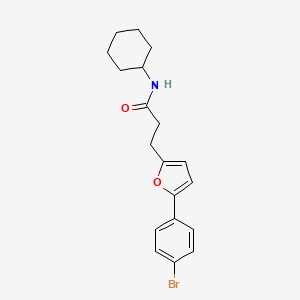

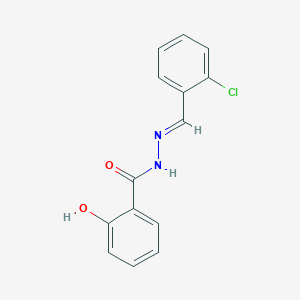
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
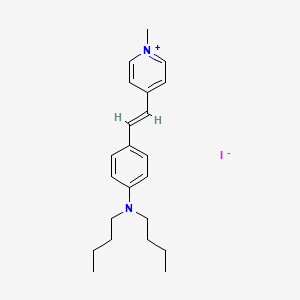
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
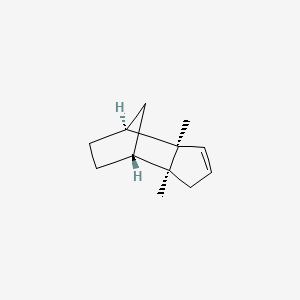
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
